l-Monomenthyl glutarate

概要

説明

L-Monomenthyl glutarate: is a menthol derivative known for its cooling properties. It is commonly used in various consumer products such as food, tobacco, and daily chemical products due to its strong volatility and permeability. The compound has a molecular formula of C15H26O4 and a molecular weight of 270.36 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: L-Monomenthyl glutarate is typically synthesized by reacting glutaric anhydride with menthol. The reaction is catalyzed by artificial zeolite and involves dissolving the reactants in a solvent, followed by heating and subsequent solvent removal to achieve a solvent-less reaction . This method addresses the issue of menthol sublimation, which can lead to a low conversion ratio. By optimizing the reaction conditions, the conversion rate of menthol can be improved from 73% to over 87% .

Industrial Production Methods: In industrial settings, the production of this compound involves reacting excess glutaric acid with menthol. The weight ratio of glutaric acid to menthol ranges from 1.0 to 1.6, resulting in a mixture containing 60-70% this compound and 30-40% dimenthyl glutarate . This process is efficient and yields a high percentage of the desired product.

化学反応の分析

Types of Reactions: L-Monomenthyl glutarate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Esterification: Glutaric anhydride and menthol in the presence of artificial zeolite as a catalyst.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products:

Esterification: this compound and dimenthyl glutarate.

Oxidation: Oxidized derivatives of the menthol moiety.

Reduction: Reduced forms of the glutarate ester.

科学的研究の応用

Applications Overview

-

Food Industry

- Flavoring Agent : L-Monomenthyl glutarate is used as a flavoring substance in various food products due to its menthol-like cooling effect. It enhances the sensory experience of food items.

- Food Safety : Evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have assessed its safety for use in food products, establishing acceptable daily intake levels based on toxicity studies .

-

Pharmaceuticals

- Cooling Agent : Its cooling properties are exploited in topical formulations to provide relief from pain or irritation. The compound interacts with sensory receptors to induce a cooling effect on the skin.

- Potential Therapeutic Uses : Research indicates that this compound may influence cellular functions and gene expression, suggesting potential applications in drug formulation and development.

- Cosmetics and Personal Care

- Chemical Processes

Data Table of Applications

| Application Area | Specific Use | Regulatory Status |

|---|---|---|

| Food Industry | Flavoring agent | Evaluated by JECFA |

| Pharmaceuticals | Topical cooling agent | Under research |

| Cosmetics | Skin soothing products | Generally recognized as safe |

| Chemical Processes | Solvent/reagent in organic synthesis | Not specifically regulated |

Case Study 1: Flavoring Agent Evaluation

A study conducted by JECFA evaluated the safety of this compound as a flavoring agent. The committee established a No Observed Adverse Effect Level (NOAEL) based on 90-day toxicity studies, concluding that dietary exposure was within safe limits for consumers .

Case Study 2: Topical Application

Research has demonstrated that this compound induces a significant cooling effect when applied topically. In clinical trials involving volunteers, the compound was shown to reduce perceived skin temperature and provide relief from irritation caused by sunburn.

作用機序

The cooling effect of L-Monomenthyl glutarate is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor. This receptor is activated by cold temperatures and menthol, leading to a sensation of coolness. The compound’s strong volatility and permeability enhance its ability to stimulate the TRPM8 receptor, resulting in a pronounced cooling effect .

類似化合物との比較

- Dimenthyl glutarate

- L-Menthyl lactate

- DL-Menthyl acetate

- Ethyl 2-methylpentanoate

Comparison: L-Monomenthyl glutarate is unique due to its strong volatility and permeability, which make it highly effective as a cooling agent. Compared to similar compounds like dimenthyl glutarate and L-menthyl lactate, this compound offers a more intense and longer-lasting cooling sensation .

生物活性

l-Monomenthyl glutarate (C15H26O4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of glutaric acid, modified with a menthyl group, which influences its chemical properties and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A comparative study involving di- and triorganotin(IV) complexes of this compound demonstrated that these complexes possess varying degrees of antibacterial activity against a range of microorganisms. The study reported higher activity levels than those observed for this compound alone but lower than standard antibiotics such as Imipenem. The tested bacteria included both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli), with zones of inhibition ranging from 10 mm to 20 mm, indicating effective antimicrobial action .

Cytostatic Activity

The cytostatic effects of this compound were evaluated using established human cancer cell lines. The IC50 values—indicating the concentration required to inhibit cell proliferation by 50%—were determined through linear regression analysis. Results showed that while the compound demonstrated some cytostatic activity, it was less potent compared to synthesized organotin complexes derived from it. This suggests that modifications to the base structure can enhance biological efficacy .

Anti-inflammatory Activity

In addition to its antibacterial and cytostatic properties, this compound has been investigated for anti-inflammatory effects. In vivo studies using adult albino rats demonstrated significant inhibition of carrageenan-induced edema when administered at doses of 50 mg/kg. This suggests potential applications in treating inflammatory conditions .

Synthesis and Characterization

The synthesis of di- and triorganotin(IV) complexes with this compound involved reactions with tin chlorides, yielding products characterized by various spectroscopic techniques (NMR, FT-IR). These complexes exhibited distinct coordination geometries: diorganotin(IV) complexes displayed hexa-coordination while triorganotin(IV) complexes were penta-coordinated, affecting their biological activities .

Comparative Biological Evaluation

A detailed evaluation of the synthesized organotin complexes against several microorganisms revealed the following:

| Compound | Activity Level | Standard Comparison |

|---|---|---|

| This compound | Moderate | Lower than Imipenem |

| Triorganotin Complexes | High | Higher than this compound |

| Diorganotin Complexes | Low | Lower than triorganotin complexes |

This table summarizes the comparative effectiveness of this compound and its organotin derivatives against microbial pathogens .

特性

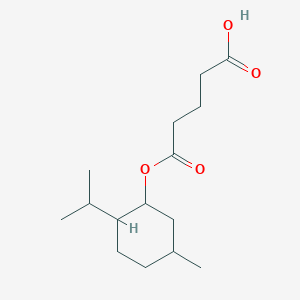

IUPAC Name |

5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMTYSVTTGVYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCCC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。